![molecular formula C13H15ClN2O3 B3014922 2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide CAS No. 2411193-54-7](/img/structure/B3014922.png)
2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chloroacetamide group and an oxazolidinone ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Chloroacetamide Group: The chloroacetamide group is introduced by reacting the oxazolidinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of oxazolidinone derivatives with higher oxidation states.
Reduction: Formation of reduced amide derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and antiviral activities.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-N-phenylacetamide: Similar structure but lacks the oxazolidinone ring.
N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide: Similar structure but lacks the chloro group.
2-Chloro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide: Similar structure but lacks the N-methyl group.
Uniqueness
2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide is unique due to the presence of both the chloroacetamide group and the oxazolidinone ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-15(12(17)7-14)8-11-9-16(13(18)19-11)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTZYCUFKHUUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C(=O)O1)C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.